molecular formula C14H12Cl2N2O B8745891 N-(3-amino-4-methyl-phenyl)-3,4-dichloro-benzamide

N-(3-amino-4-methyl-phenyl)-3,4-dichloro-benzamide

Cat. No. B8745891
M. Wt: 295.2 g/mol
InChI Key: VJYBFZVQINAVQQ-UHFFFAOYSA-N
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Patent
US08476434B2

Procedure details

To 3,4-dichlorobenzoic acid (200 mg, 1.05 mmol), 2,4-diaminotoluene (513 mg, 4.20 mmol), and EDC (403 mg, 2.10 mmol) was added CH2Cl2 (40 mL). The mixture was stirred overnight at RT, concentrated, diluted with EtOAc and extracted with water. The organic layer was dried over Na2SO4, filtered, concentrated, and purified by flash chromatography (n-Hexanes→50% EtOAc/n-Hexanes) yielding N-(3-amino-4-methyl-phenyl)-3,4-dichloro-benzamide. MS m/z=295, 297 [M]+ and [M+2]+. Calc'd for C14H12Cl2N2O: 295.17.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([OH:7])=O.[NH2:12][C:13]1[CH:18]=[C:17]([NH2:19])[CH:16]=[CH:15][C:14]=1[CH3:20].C(Cl)CCl>C(Cl)Cl>[NH2:12][C:13]1[CH:18]=[C:17]([NH:19][C:5](=[O:7])[C:4]2[CH:8]=[CH:9][C:10]([Cl:11])=[C:2]([Cl:1])[CH:3]=2)[CH:16]=[CH:15][C:14]=1[CH3:20]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
513 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)N)C
Name
Quantity
403 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (n-Hexanes→50% EtOAc/n-Hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(C1=CC(=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.